![molecular formula C11H12FN3O B3046472 3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline CAS No. 1245823-52-2](/img/structure/B3046472.png)
3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
Overview
Description
3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is an organic compound that belongs to the class of aniline derivatives It features a fluorine atom, a pyrazole ring, and a methoxy group attached to the aniline core
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds of similar structure have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various cellular responses, depending on the target and the nature of the interaction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Coupling with Aniline: The final step involves coupling the synthesized pyrazole derivative with an aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, Selectfluor, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can lead to various derivatives with enhanced therapeutic properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of pyrazole derivatives, including this compound. The results indicated that modifications to the pyrazole ring significantly affected cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Agricultural Chemistry
This compound is also being explored for its efficacy as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.
Case Study: Insecticidal Activity
Research conducted on similar compounds revealed that derivatives of pyrazole exhibited notable insecticidal properties. The introduction of fluorine and methoxy groups was found to enhance potency against specific insect species, indicating that this compound could serve as a lead compound in developing new agrochemicals .
Biological Research
The compound's unique structure makes it valuable for biological research, particularly in enzyme inhibition studies and receptor binding assays.
Data Table: Inhibition Studies
Compound Name | Target Enzyme | Inhibition % | Reference |
---|---|---|---|
This compound | Cyclooxygenase (COX) | 75% | |
3-Fluoro Derivative | Protein Kinase | 82% |
Synthesis and Development
The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitution and coupling reactions. These synthetic pathways are crucial for producing analogs with improved biological activity.
Synthesis Pathway Example
A common synthetic route involves the following steps:
- Preparation of Pyrazole Derivative
- Reacting hydrazine with an appropriate carbonyl compound.
- Fluorination
- Introducing the fluorine atom via electrophilic fluorination methods.
- Methoxylation
- Using methanol and an acid catalyst to introduce the methoxy group onto the aniline derivative.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline
- N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-(propan-2-yl)-9H-purin-2-yl)pyrrolidin-3-yl)propanamide
Uniqueness
3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methoxy group enhances its reactivity and potential interactions with biological targets .
Biological Activity
3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12FN3O
- Molecular Weight : 203.24 g/mol
- CAS Number : 1245823-78-2
The compound features a fluorine atom at the para position of the aniline ring and a methoxy group linked to a pyrazole moiety, which is known to enhance biological activity in various contexts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For instance:
- Cytotoxicity Studies : A review indicated that various pyrazole derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF7, SF-268, and NCI-H460. The GI50 values for these compounds ranged from 3.79 to 42.30 µM, indicating varying degrees of potency against different cell lines .
Compound | Cell Line | GI50 (µM) |
---|---|---|
Example A | MCF7 | 3.79 |
Example B | SF-268 | 12.50 |
Example C | NCI-H460 | 42.30 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that pyrazole derivatives may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at the S phase, inhibiting proliferation .
- Inhibition of Key Enzymes : Compounds with similar structures have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
- Study on Pyrazole Derivatives : A study conducted by Cankara et al. synthesized various pyrazole-containing amide derivatives and evaluated their anticancer potential against HCT116 and MCF7 cell lines. One compound exhibited an IC50 value of 1.1 µM against HCT116 cells, showcasing significant cytotoxicity .
- Evaluation of Antitumor Activity : Another investigation focused on N-(4-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole derivatives, which were tested against various cancer cell lines with promising results in terms of cytotoxicity .
Pharmacological Insights
The incorporation of fluorine atoms in drug design has been shown to enhance the pharmacokinetic properties of compounds, including improved metabolic stability and bioavailability . The presence of a trifluoromethyl group has been associated with increased potency in inhibiting enzymes like reverse transcriptase .
Properties
IUPAC Name |
3-fluoro-4-[(2-methylpyrazol-3-yl)methoxy]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-15-9(4-5-14-15)7-16-11-3-2-8(13)6-10(11)12/h2-6H,7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABSMPIXVNPZDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196316 | |
Record name | 3-Fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245823-52-2 | |
Record name | 3-Fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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